

An In-depth Technical Guide to a Butyrophenone Derivative

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Compound of Interest

Compound Name: 3'-Acetoxy-4-chlorobutyrophenone

Cat. No.: B1343539

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A Note on the Target Compound: Initial research for "**3'-Acetoxy-4-chlorobutyrophenone**" did not yield specific information, suggesting it may be a novel or less-documented compound. This guide will focus on the closely related and well-documented compound, 4'-Chlorobutyrophenone, which serves as a foundational structure in medicinal chemistry. This in-depth guide is intended for researchers, scientists, and drug development professionals.

4'-Chlorobutyrophenone: A Technical Overview

Introduction:

4'-Chlorobutyrophenone is an aromatic ketone that belongs to the butyrophenone class of compounds. It is characterized by a butyryl group attached to a benzene ring which is substituted with a chlorine atom at the para-position. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs. Its chemical structure allows for a variety of chemical modifications, making it a versatile building block in drug discovery and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4'-Chlorobutyrophenone.

Property	Value	Citation(s)
IUPAC Name	1-(4-chlorophenyl)butan-1-one	[1]
CAS Number	4981-63-9, 939-52-6	[1][2]
Molecular Formula	C ₁₀ H ₁₁ ClO	[1]
Molecular Weight	182.65 g/mol	[1][2]
Appearance	White to almost white powder or crystal	[3]
Melting Point	36-39 °C	[3]
Boiling Point	253-254 °C	[3]
Density	1.137 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.544	[2]
Flash Point	113 °C (closed cup)	[2]
Solubility	Insoluble in water. Soluble in organic solvents.	
InChI Key	XLCJPQYALLFIPW-UHFFFAOYSA-N	[1]
SMILES	CCCC(=O)C1=CC=C(C=C1)Cl	[1]

Synthesis and Experimental Protocols

The most common method for the synthesis of 4'-Chlorobutyrophenone is the Friedel-Crafts acylation of chlorobenzene with butyryl chloride.

Reaction:

Chlorobenzene + Butyryl Chloride $\xrightarrow{-(AlCl_3)}$ 4'-Chlorobutyrophenone + HCl

Experimental Protocol: Friedel-Crafts Acylation

- Materials:

- Chlorobenzene
- Butyryl chloride
- Anhydrous Aluminum chloride (AlCl_3)
- Dichloromethane (or another suitable inert solvent)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ice bath
- Round-bottom flask with a reflux condenser and a dropping funnel
- Magnetic stirrer
- Procedure:
 - A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride and a portion of the solvent (e.g., dichloromethane). The flask is cooled in an ice bath.
 - A solution of butyryl chloride in the same solvent is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.
 - After the addition of the butyryl chloride, a solution of chlorobenzene in the solvent is added dropwise while maintaining the temperature of the reaction mixture below $10\text{ }^\circ\text{C}$.
 - Once the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
 - The reaction mixture is then carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex.
 - The organic layer is separated, and the aqueous layer is extracted with the solvent.

- The combined organic layers are washed with water, then with a saturated solution of sodium bicarbonate, and finally with brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4'-Chlorobutyrophenone.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 4'-Chlorobutyrophenone via Friedel-Crafts acylation.



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Caption: Synthesis workflow for 4'-Chlorobutyrophenone.

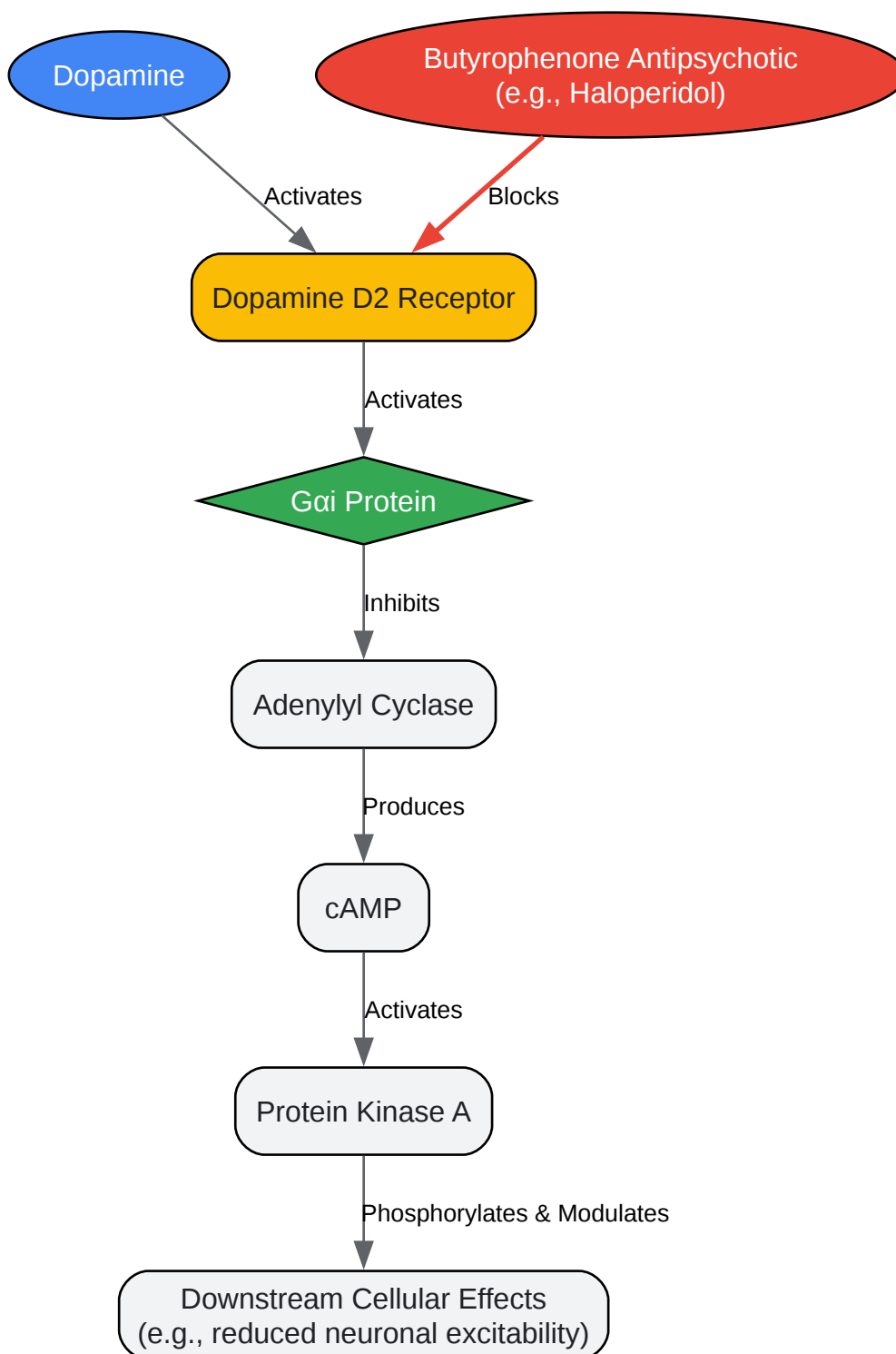
Applications in Drug Development

4'-Chlorobutyrophenone is a crucial precursor in the synthesis of many butyrophenone antipsychotics. The butyrophenone moiety is a key pharmacophore that often interacts with dopamine D2 receptors. A classic example is the synthesis of Haloperidol, a potent antipsychotic, which involves the alkylation of a piperidine derivative with 4-chloro-1-(4-fluorophenyl)butan-1-one, a compound structurally very similar to 4'-chlorobutyrophenone. The presence of the chlorine atom on the phenyl ring can influence the electronic properties and metabolic stability of the final drug molecule.

Signaling Pathway Context (Hypothetical)

While 4'-Chlorobutyrophenone itself is an intermediate and not typically a pharmacologically active agent that directly targets signaling pathways, its derivatives, the butyrophenone

antipsychotics, are well-known antagonists of the dopamine D2 receptor. The following diagram provides a simplified representation of the dopamine D2 receptor signaling pathway that is modulated by these drugs.



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Caption: Dopamine D2 receptor signaling pathway.

Conclusion:

4'-Chlorobutyrophenone is a valuable chemical intermediate with a significant role in the synthesis of pharmaceutical compounds. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical nature make it a fundamental building block for medicinal chemists. Understanding its properties and synthesis is essential for professionals involved in the research and development of new therapeutics, particularly in the area of neuropsychiatric disorders.

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